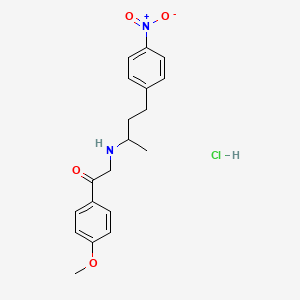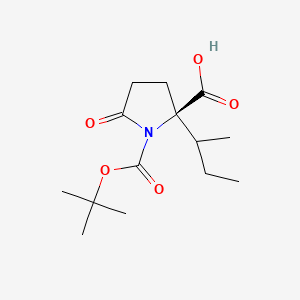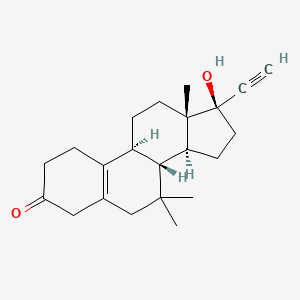![molecular formula C6H16N2O B13836660 2-Propanol, 1-[(2-aminoethyl)methylamino]-](/img/structure/B13836660.png)
2-Propanol, 1-[(2-aminoethyl)methylamino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-aminoethyl(methyl)amino]propan-2-ol is an organic compound that belongs to the class of alkanolamines. It is a colorless liquid with a molecular formula of C6H15NO2. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[2-aminoethyl(methyl)amino]propan-2-ol can be synthesized through the hydrogenation of 2-aminoisobutyric acid or its esters . The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
2-aminoisobutyric acid+H2→1-[2-aminoethyl(methyl)amino]propan-2-ol
Industrial Production Methods
In industrial settings, the production of 1-[2-aminoethyl(methyl)amino]propan-2-ol involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-aminoethyl(methyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted alkanolamines.
Applications De Recherche Scientifique
1-[2-aminoethyl(methyl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including oxazolines and aziridines.
Biology: Employed in the preparation of buffer solutions for biochemical assays.
Medicine: A component in the formulation of certain drugs such as ambuphylline and pamabrom.
Mécanisme D'action
The mechanism of action of 1-[2-aminoethyl(methyl)amino]propan-2-ol involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the solution. In medicinal applications, it may interact with specific receptors or enzymes, modulating their activity and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methyl-1-propanol: A primary amine with similar buffering properties.
2-Dimethylaminoethanol: Another alkanolamine used in similar applications.
2-Amino-1-propanol: A compound with comparable chemical properties and uses.
Uniqueness
1-[2-aminoethyl(methyl)amino]propan-2-ol is unique due to its dual functional groups (amine and alcohol), which confer both basic and nucleophilic properties. This makes it a versatile compound in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C6H16N2O |
|---|---|
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
1-[2-aminoethyl(methyl)amino]propan-2-ol |
InChI |
InChI=1S/C6H16N2O/c1-6(9)5-8(2)4-3-7/h6,9H,3-5,7H2,1-2H3 |
Clé InChI |
IGVRPIDJKMESIG-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(C)CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


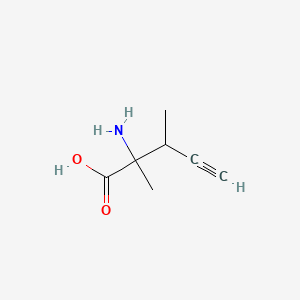
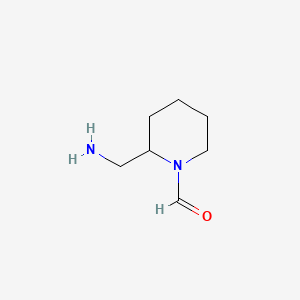
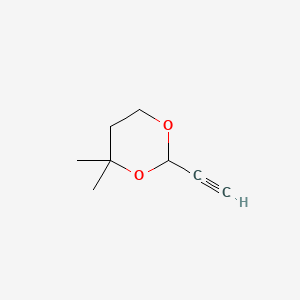
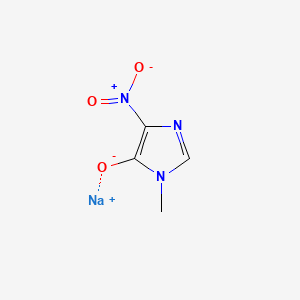
![(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13836598.png)
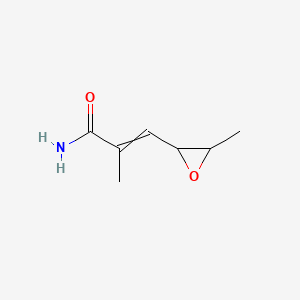
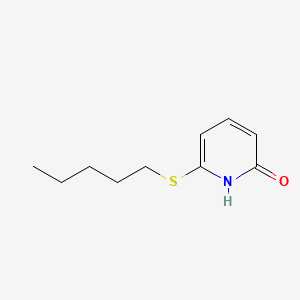
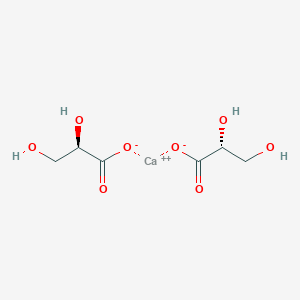
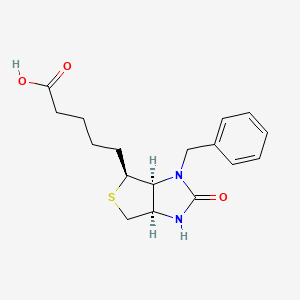
![3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal](/img/structure/B13836622.png)
![[(3S,3aR,4R,5R)-4-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-1a,5-dimethyl-6-oxo-2,3,3a,4,5,7b-hexahydronaphtho[1,2-b]oxiren-3-yl] 2,2-dimethylbutanoate](/img/structure/B13836627.png)
